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Compound of Interest

Compound Name: 4-Chloro-2-methylbenzylamine

Cat. No.: B1349891

An In-depth Technical Guide to 4-Chloro-2-
methylbenzylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-2-methylbenzylamine is a substituted aromatic amine that serves as a valuable
intermediate in organic synthesis. Its structure, featuring a chlorinated and methylated benzene
ring attached to a methylamine group, makes it a versatile building block for the synthesis of
more complex molecules, including potential pharmaceutical compounds. This document
provides a comprehensive overview of its molecular structure, physicochemical properties, a
plausible synthetic route, and a general analytical workflow.

Molecular Structure and Formula

The molecular structure of 4-Chloro-2-methylbenzylamine consists of a benzylamine core
with a chlorine atom at the 4th position and a methyl group at the 2nd position of the benzene
ring.

e Molecular Formula: CsH10CIN[1][2]

e IUPAC Name: (4-chloro-2-methylphenyl)methanamine[1]
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e CAS Number: 27917-11-9[1][2]
e Canonical SMILES: CC1=C(C=CC(=C1)CI)CNJ1]

The structural arrangement of the substituents on the aromatic ring influences its reactivity and
potential applications in synthetic chemistry.

Physicochemical Properties

Experimental data on the physicochemical properties of 4-Chloro-2-methylbenzylamine are
not readily available in the literature. The following table summarizes computed data from
publicly available chemical databases. These values are predictions and should be used as

estimates.
Property Value Source
Molecular Weight 155.62 g/mol PubChem[1]
XLogP3 2.3 PubChem (Computed)[1]
Hydrogen Bond Donor Count 1 PubChem (Computed)[1]
Hydrogen Bond Acceptor
Count 1 PubChem (Computed)[1]
Rotatable Bond Count 2 PubChem (Computed)[1]
Exact Mass 155.0501770 Da PubChem (Computed)[1]
Topological Polar Surface Area 26 A2 PubChem (Computed)[1]
Heavy Atom Count 10 PubChem (Computed)[1]

Synthesis and Analytical Protocols

A specific, detailed experimental protocol for the synthesis of 4-Chloro-2-methylbenzylamine
is not widely published. However, a plausible and common method for the synthesis of
substituted benzylamines is the reduction of the corresponding benzonitrile. The synthesis can
be envisioned as a two-step process starting from 4-chloro-2-methylbenzonitrile.
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Step 1: Synthesis of 4-Chloro-2-methylbenzonitrile This intermediate can be prepared from a

suitable precursor, such as 2,5-dichlorotoluene, through cyanation.

Step 2: Reduction of 4-Chloro-2-methylbenzonitrile to 4-Chloro-2-methylbenzylamine The

nitrile group can be reduced to a primary amine using a strong reducing agent like Lithium

Aluminum Hydride (LiAIH4) in an anhydrous ether solvent (e.g., diethyl ether or

tetrahydrofuran), followed by an agueous workup.

Detailed Hypothetical Protocol:

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a
reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

Reagent Addition: A solution of 4-chloro-2-methylbenzonitrile (1 equivalent) in anhydrous
tetrahydrofuran (THF) is added to the flask. The flask is cooled in an ice bath. A solution of
LiAlHa4 (typically 1.5-2.0 equivalents) in THF is added dropwise via the dropping funnel,
maintaining the temperature below 10 °C.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and then refluxed for several hours until the reaction is complete (monitored by
TLC or GC-MS).

Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water,
followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in
an ice bath.

Workup: The resulting solid is filtered off and washed with THF or diethyl ether. The organic
filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under
reduced pressure to yield the crude 4-Chloro-2-methylbenzylamine.

Purification: The crude product can be purified by vacuum distillation or column
chromatography on silica gel.

The identity and purity of the synthesized 4-Chloro-2-methylbenzylamine can be confirmed

using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):
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o Objective: To determine the purity of the compound and confirm its molecular weight.

¢ Instrumentation: A standard GC-MS system, such as an Agilent 6890N GC coupled with a
5975B MS detector.

¢ GC Column: A nonpolar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 um
film thickness).

e Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

« Injector: Splitless mode at 250°C.

o Oven Temperature Program: An initial temperature of 60°C, hold for 1 minute, ramp to 280°C
at a rate of 10°C/min, and hold for 5 minutes.

o MS Detector: Electron Impact (El) ionization at 70 eV. The mass spectrum should show a
molecular ion peak (M*) at m/z 155 and a characteristic isotopic pattern for one chlorine
atom (M+2 peak at approximately one-third the intensity of the M+ peak).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Objective: To confirm the molecular structure by analyzing the chemical environment of the
protons (*H NMR) and carbon atoms (13C NMR).

e Instrumentation: A 400 MHz or higher field NMR spectrometer.

o Sample Preparation: The sample is dissolved in a deuterated solvent, such as chloroform-d
(CDCIs) or dimethyl sulfoxide-de (DMSO-ds), with tetramethylsilane (TMS) as an internal
standard.

o Expected *H NMR Signals:

o A singlet for the methyl group protons (~2.3 ppm).

o Asinglet for the benzylic CHz protons (~3.8 ppm).

o Abroad singlet for the NH2 protons (variable chemical shift).
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o Signals in the aromatic region (7.0-7.4 ppm) corresponding to the three protons on the
benzene ring, showing characteristic splitting patterns.

o Expected 13C NMR Signals:
o Asignal for the methyl carbon.
o A signal for the benzylic carbon.

o Signals for the six carbons of the benzene ring, with chemical shifts influenced by the
chloro and methyl substituents.

Visualizations
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Figure 1. General workflow for the synthesis and characterization of 4-Chloro-2-methylbenzylamine.

Click to download full resolution via product page

Caption: General workflow for synthesis and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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